6-Boc-6-azabenzocycloheptane-2-carboxylicacid
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Overview
Description
Scientific Research Applications
Scaffold for Combinatorial Chemistry
6-Boc-6-azabenzocycloheptane-2-carboxylic acid has been used as a scaffold in combinatorial chemistry. For instance, its orthogonally protected derivative was utilized in the preparation of various structures through diversified chemical reactions like reductive aminations, amidations, and the formation of sulfonamides and ureas. This flexibility makes it a valuable building block in medicinal chemistry and drug design (Penning & Christoffers, 2012).
Synthesis of Bicyclic Dipeptides
It's also been applied in the synthesis of novel, constrained bicyclic dipeptides. Such compounds, derived from this acid, were synthesized by a one-step electrochemical cyclization from specific dipeptides, demonstrating the compound's utility in creating structurally unique and potentially biologically active peptides (Słomczyńska et al., 1996).
Creation of Novel Cyclic Structures
The compound has also been instrumental in synthesizing new cyclic structures, such as 2-azaadamantan-6-one and its derivatives. This synthesis involved a series of chemical transformations, showcasing the compound's role in creating new molecules with potential application in various scientific fields (Wu et al., 2018).
Development of Peptidomimetics
In the realm of peptidomimetics, it has been used for the synthesis of various azabicyclo alkane amino acids. These compounds serve as rigid dipeptide mimetics and are valuable in peptide-based drug discovery, aiding in understanding peptide structure and activity (Mandal et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with 6-Boc-6-azabenzocycloheptane-2-carboxylic acid are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-9-12(14(18)19)6-7-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBUPOPUAJTRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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